molecular formula C17H20N2O3 B2705927 (1H-indol-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1797791-91-3

(1H-indol-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B2705927
CAS No.: 1797791-91-3
M. Wt: 300.358
InChI Key: QSPAWKZPOMADQL-UHFFFAOYSA-N
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Description

(1H-indol-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a sophisticated spirocyclic compound designed for advanced medicinal chemistry and drug discovery research. This molecule features a privileged heterocyclic scaffold, the 1,5-dioxa-9-azaspiro[5.5]undecane framework, conjugated with a 1H-indole moiety through a methanone linker. Spirocyclic architectures like the azaspiro[5.5]undecane system are highly valued in pharmaceutical development for their three-dimensional complexity, structural rigidity, and ability to impart favorable physicochemical properties to drug candidates . The integration of the indole heterocycle, a ubiquitous pharmacophore in bioactive molecules, further enhances the potential of this compound for investigating novel therapeutic targets. The 1,5-dioxa-9-azaspiro[5.5]undecane core represents a structurally constrained heterocyclic system that can significantly improve the metabolic stability, solubility, and binding specificity of lead compounds compared to flat aromatic or flexible aliphatic structures. Research into analogous azaspiro[5.5]undecane systems has demonstrated their therapeutic relevance across multiple disease areas, including central nervous system disorders, metabolic diseases, and cardiovascular conditions . The indole moiety, a well-established bioactive scaffold, is known to participate in various molecular interactions critical to drug action, such as hydrogen bonding, π-stacking, and hydrophobic interactions. The strategic combination of these two privileged structures in this compound creates a versatile chemical entity with potential applications across multiple research domains. This compound is particularly valuable for: 1) Medicinal chemistry programs focused on developing novel protease inhibitors, receptor modulators, or enzyme targets where the spirocyclic system provides optimal spatial orientation of pharmacophoric elements; 2) SAR (Structure-Activity Relationship) studies exploring the impact of three-dimensional structural complexity on biological activity and pharmacokinetic properties; 3) Chemical biology investigations targeting neurological pathways, given the prevalence of both indole-containing compounds and spirocyclic systems in neuropharmacology ; and 4) Development of chemical probes for studying protein-ligand interactions where the conformational restraint of the spirocyclic core reduces the entropy penalty upon binding. This product is provided for research use only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound using appropriate safety precautions, including personal protective equipment and adequate ventilation.

Properties

IUPAC Name

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c20-16(15-12-13-4-1-2-5-14(13)18-15)19-8-6-17(7-9-19)21-10-3-11-22-17/h1-2,4-5,12,18H,3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPAWKZPOMADQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multi-step organic synthesis. The process starts with the preparation of the indole derivative, followed by the formation of the spirocyclic system. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1H-indol-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (1H-indol-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is C18H22N2O4C_{18}H_{22}N_{2}O_{4} with a molecular weight of approximately 330.4 g/mol. The structure features an indole moiety linked to a spiro compound, which is known for its potential biological activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research into indole derivatives has shown that compounds with similar structures can induce apoptosis in cancer cell lines while sparing normal cells. Specific derivatives have demonstrated significant cytotoxicity against various human cancer cell lines, indicating that this compound may exhibit similar properties due to its structural characteristics .

Synthetic Methodologies

The synthesis of this compound typically employs multi-step organic synthesis techniques. These methods may involve the formation of the indole ring followed by the introduction of the spiro structure through cyclization reactions .

Case Studies in Synthesis

In a notable study, researchers utilized various synthetic strategies to create bis-indole derivatives featuring different linkers, demonstrating the versatility of indole chemistry in producing bioactive compounds . The successful synthesis of these derivatives underlines the importance of optimizing reaction conditions to enhance yield and selectivity.

Neurological Disorders

Indole compounds have been investigated for their neuroprotective effects, suggesting that this compound could also be explored for treating neurological disorders such as Alzheimer's disease or Parkinson's disease. The ability of indoles to modulate neurotransmitter systems may contribute to their therapeutic effects .

Antimicrobial Activity

There is emerging evidence that indole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics. The structural features of this compound may enhance its efficacy against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of (1H-indol-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, which can lead to various biological effects. The spirocyclic system may also contribute to the compound’s overall activity by providing structural stability and influencing its interaction with biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The compound’s structural analogs differ primarily in substituents on the spirocyclic ring or the aromatic/heteroaromatic group attached via the methanone bridge. Key examples include:

Table 1: Structural Comparison of Analogs
Compound Name Substituent on Spirocycle Aromatic/Heteroaromatic Group Molecular Formula Molecular Weight Key Features/Applications
(1H-Indol-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone (Target) None 1H-Indol-2-yl C₁₉H₂₂N₂O₃ 326.39 g/mol Potential CNS activity (inferred)
(2-Chloro-6-fluorophenyl)-analog None 2-Chloro-6-fluorophenyl C₁₆H₁₉ClFNO₃ 351.78 g/mol Enhanced halogen-mediated binding
1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}-2-(2-methoxyphenoxy)ethan-1-one 2-Methoxyphenoxyethyl None C₁₇H₂₃NO₅ 321.37 g/mol Increased polarity; solubility
Pyrazin-2-yl-analog None Pyrazin-2-yl C₁₄H₁₇N₃O₃ 275.30 g/mol Electron-deficient heterocycle
1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}pent-4-en-1-one Pent-4-en-1-one None C₁₃H₂₁NO₃ 239.31 g/mol Alkene for reactivity/conformation
Key Observations :
  • Lipophilicity : Analogs with aliphatic chains (e.g., pent-4-en-1-one in ) exhibit lower molecular weights and increased lipophilicity compared to aromatic-substituted derivatives.
  • In contrast, the indole group may favor CNS targeting due to structural resemblance to endogenous neurotransmitters like serotonin.

Pharmacological and Analytical Insights

  • Sigma1 Receptor Antagonism : Analogs like 9-benzyl-2-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane () demonstrate potent Sigma1 receptor antagonism, suggesting the target compound may share this activity.
  • Forensic and Clinical Relevance: Indole-containing compounds (e.g., cathinone derivatives in ) are often psychoactive, necessitating advanced analytical techniques (HRMS, NMR, X-ray crystallography) for structural confirmation and differentiation from analogs.
  • Metabolic Stability : The spirocyclic core may enhance metabolic stability compared to linear analogs, as seen in and , where bulky substituents reduce cytochrome P450 interactions.

Biological Activity

The compound (1H-indol-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone , also referred to as (6-methoxy-1H-indol-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone , is a complex organic molecule notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and the implications of its structural components.

Structural Characteristics

This compound features:

  • An indole moiety , known for its prevalence in various biologically active compounds.
  • A spirocyclic structure that enhances its chemical reactivity and potential biological interactions.
  • A methoxy group at the 6-position of the indole, which increases lipophilicity and may influence binding to biological targets.

Anticancer Potential

Research indicates that compounds with indole structures often exhibit anticancer properties. The presence of the spirocyclic moiety may enhance these effects by improving selectivity and potency against cancer cells. For example, similar indole derivatives have been shown to induce apoptosis in hepatocellular carcinoma cells through lysosome-targeted mechanisms, suggesting that this compound may possess comparable properties .

Neuroprotective Effects

Indole derivatives are also recognized for their neuroprotective capabilities. The unique combination of the indole and spirocyclic structures in this compound suggests potential benefits in treating neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress.

Antimicrobial Activity

The structural features of this compound may confer antimicrobial properties similar to other indole derivatives. The ability of indoles to act as signaling molecules in bacteria could imply that this compound might inhibit bacterial virulence or growth.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of the Indole Core : This can be achieved via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
  • Spirocyclic Structure Formation : The spirocyclic component is formed through reactions that promote spirocyclization, often using Lewis acid catalysts.
  • Final Coupling : The final product is synthesized by coupling the indole derivative with the spirocyclic moiety using coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of a base .

Study on Indole Derivatives

A review highlighted the diverse biological activities associated with 1,9-diazaspiro[5.5]undecanes, including applications in treating obesity and pain. These compounds were noted for their potential effects on immune system modulation and cell signaling pathways .

Research on similar compounds has revealed that they can induce autophagy and apoptosis through lysosome-mediated pathways, providing insights into their mechanisms of action against cancer cells . This suggests that this compound may also engage similar pathways.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
(6-methoxy-1H-indol-2-yl)(...)Indole + SpirocyclicPotential anticancer & neuroprotective
6-MethoxyindoleSimple indole derivativeAntimicrobial
IndomethacinIndole derivativeAnti-inflammatory
Spiro[4.5]decanesSpirocyclic structureVaries; some show neuroactivity

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